1-[(3-Methylbutyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that belongs to the family of pyrido[1,2-a][1,3]benzimidazoles. . The structure of this compound features a fused pyridine and benzimidazole ring system, which is further functionalized with isopentylamino and isopropyl groups, as well as a cyanide moiety.
Preparation Methods
The synthesis of 1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core, followed by cyclization with a pyridine derivative . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its antiviral activity may be due to the inhibition of viral replication enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(ISOPENTYLAMINO)-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other pyrido[1,2-a][1,3]benzimidazole derivatives:
Properties
Molecular Formula |
C20H24N4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(3-methylbutylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H24N4/c1-13(2)9-10-22-19-11-15(14(3)4)16(12-21)20-23-17-7-5-6-8-18(17)24(19)20/h5-8,11,13-14,22H,9-10H2,1-4H3 |
InChI Key |
XHPPZEVMOZZRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(C)C |
Origin of Product |
United States |
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